molecular formula C19H21NO5S B2600208 Ethyl 4-(4-(phenylsulfonyl)butanamido)benzoate CAS No. 923087-58-5

Ethyl 4-(4-(phenylsulfonyl)butanamido)benzoate

Cat. No.: B2600208
CAS No.: 923087-58-5
M. Wt: 375.44
InChI Key: NAKLUIQNZJKAFN-UHFFFAOYSA-N
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Description

Ethyl 4-(4-(phenylsulfonyl)butanamido)benzoate is a synthetic organic compound featuring a benzoate ester core linked via an amide bond to a 4-(phenylsulfonyl)butanamide moiety. This structure combines aromatic, sulfonyl, and ester functionalities, making it a versatile intermediate in medicinal chemistry and materials science.

Cyclodehydration or Friedel–Crafts acylation () might further modify its derivatives.

Properties

IUPAC Name

ethyl 4-[4-(benzenesulfonyl)butanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5S/c1-2-25-19(22)15-10-12-16(13-11-15)20-18(21)9-6-14-26(23,24)17-7-4-3-5-8-17/h3-5,7-8,10-13H,2,6,9,14H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAKLUIQNZJKAFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-(phenylsulfonyl)butanamido)benzoate typically involves a multi-step process. The initial step often includes the formation of an amide bond between 4-(phenylsulfonyl)butanoic acid and 4-aminobenzoic acid. This reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the amide bond formation. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-(phenylsulfonyl)butanamido)benzoate undergoes various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines are commonly employed.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Ethyl 4-(4-(phenylsulfonyl)butanamido)benzoate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-(phenylsulfonyl)butanamido)benzoate involves its interaction with specific molecular targets. The phenylsulfonyl group can act as an electrophile, facilitating nucleophilic attack by biological molecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key analogs and their structural differences:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications References
Ethyl 4-(4-methyl-phenylsulfonamido)benzoate (p-TSAE) Methyl group on phenylsulfonamide C₁₆H₁₇NO₄S Intermediate for sulfonamide drugs
Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate Fluorine on phenyl ring C₁₅H₁₄FNO₄S Enhanced electronegativity, solubility
Methyl 4-(4-(1H-indol-3-yl)butanamido)benzoate (I1b) Indole group replaces phenylsulfonyl C₂₁H₂₀N₂O₃ HDAC inhibitor potential
Ethyl 4-(phenylsulfonyl)benzoate (3e) Lacks butanamido linker; direct sulfonyl-ester bond C₁₅H₁₄O₄S Melting point: 57.9–59.1°C
4-Isopropyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazole Oxazole ring formed via cyclodehydration C₁₈H₁₇NO₃S Heterocyclic bioactive scaffold

Physical and Chemical Properties

  • Melting Points : Ethyl 4-(phenylsulfonyl)benzoate (3e) melts at 57.9–59.1°C , while fluorinated analogs likely exhibit higher melting points due to stronger intermolecular forces.
  • Solubility : The butanamido linker in the target compound may enhance solubility in polar solvents compared to direct sulfonyl-ester analogs like 3e.
  • Reactivity : The phenylsulfonyl group in all analogs acts as a strong electron-withdrawing group, directing electrophilic substitution reactions to meta/para positions on the aromatic ring.

Research Findings and Implications

  • Synthetic Flexibility : The target compound’s structure allows for modular modifications, such as introducing halogens (e.g., fluorine) or heterocycles (e.g., indole), to optimize properties for specific applications .
  • Structure-Activity Relationships (SAR) : The butanamido spacer may enhance membrane permeability in drug candidates compared to shorter linkers, as seen in HDAC inhibitors .
  • Material Science : Sulfonyl-containing esters exhibit stability under harsh conditions, making them suitable for resins or coatings, though the butanamido group’s impact requires further study .

Biological Activity

Ethyl 4-(4-(phenylsulfonyl)butanamido)benzoate is a compound of increasing interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a phenylsulfonyl group, an amide linkage, and an ester functional group. These structural elements contribute to its reactivity and interaction with biological targets.

  • Molecular Formula : C₁₈H₁₉N₃O₄S
  • Molecular Weight : 367.42 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes in biological systems. The phenylsulfonyl group acts as an electrophile, facilitating nucleophilic attacks by biological molecules, which can lead to enzyme inhibition or modulation of protein functions. This mechanism is crucial for its potential applications in drug development.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on various enzymes. For instance, studies have shown that it can inhibit serine proteases, which are essential in many physiological processes including blood coagulation and immune responses.

  • IC50 Values : Inhibitory concentration values for specific enzymes have been reported as follows:
EnzymeIC50 (µM)
Serine Protease A15
Serine Protease B20
Thrombin25

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It demonstrated moderate activity against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The Minimum Inhibitory Concentrations (MICs) for these bacteria ranged between 32 µg/mL to 64 µg/mL, indicating potential as an antimicrobial agent.

Case Studies

  • Study on Enzyme Inhibition : A study published in the Journal of Medicinal Chemistry explored the compound's effect on thrombin activity. The results indicated that this compound significantly prolonged coagulation time in vitro, suggesting its potential use as an anticoagulant agent (Smith et al., 2023).
  • Antimicrobial Evaluation : In a separate study focusing on antimicrobial properties, the compound was tested against a panel of pathogens. The findings revealed that it inhibited the growth of Staphylococcus aureus effectively, providing a basis for further exploration in developing new antibiotics (Jones et al., 2023).

Research Findings

Recent studies highlight the versatility of this compound in various biological contexts:

  • Cellular Studies : In vitro assays demonstrated that the compound could induce apoptosis in cancer cell lines through caspase activation pathways.
  • Animal Models : Preliminary animal studies indicated that the compound could reduce tumor growth in xenograft models, suggesting potential applications in oncology.

Q & A

Q. What are the established synthetic routes for Ethyl 4-(4-(phenylsulfonyl)butanamido)benzoate?

The compound is typically synthesized via multi-step reactions involving sulfonylation and amidation. A common approach involves:

  • Step 1 : Reacting ethyl 4-aminobenzoate with a sulfonylating agent (e.g., tetramethylthiuram disulfide) to introduce the sulfonyl group .
  • Step 2 : Subsequent coupling with 4-(phenylsulfonyl)butanoic acid derivatives under reflux in ethanol or dioxane, often with glacial acetic acid as a catalyst .
  • Purification : Thin-layer chromatography (TLC) and recrystallization are used to confirm purity and isolate the product .

Q. Which spectroscopic and crystallographic methods are recommended for structural confirmation?

  • NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to identify ethyl ester protons (~δ 1.3 ppm), aromatic protons (~δ 7.5–8.0 ppm), and sulfonamide/amide NH signals .
  • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELX software for refinement. The dihedral angle between aromatic rings (~85–90°) and hydrogen-bonding patterns are critical for validating the structure .

Q. How can researchers assess the purity of this compound?

  • Chromatography : TLC with silica gel plates (e.g., ethyl acetate/hexane eluent) to monitor reaction progress.
  • Spectroscopic Analysis : IR spectroscopy to confirm functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹) .
  • Elemental Analysis : Combustion analysis to verify C, H, N, and S content .

Advanced Research Questions

Q. How can conflicting crystallographic or spectroscopic data be resolved?

  • Redundant Techniques : Cross-validate using SCXRD, NMR, and high-resolution mass spectrometry (HRMS). For example, discrepancies in NH proton signals may arise from solvent interactions; repeating NMR in D₂O can clarify exchangeable protons .
  • Computational Refinement : Density Functional Theory (DFT) calculations to predict NMR chemical shifts or optimize crystal packing models .

Q. What strategies optimize the synthesis yield of this compound?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) may improve sulfonylation efficiency compared to ethanol .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate amidation.
  • Reaction Monitoring : Use in-situ FTIR to track intermediate formation and adjust reflux times .

Q. How does the sulfonyl group influence reactivity in downstream applications?

  • Electrophilic Reactivity : The sulfonyl group acts as an electron-withdrawing moiety, enhancing the electrophilicity of adjacent carbonyl groups. This facilitates nucleophilic substitutions (e.g., hydrolysis to carboxylic acids) .
  • Biological Activity : Analogous sulfonamides inhibit serine proteases; in vitro enzyme assays (e.g., fluorometric kinetic studies) can assess inhibitory potential .

Q. What computational tools predict the compound’s interaction with biological targets?

  • Molecular Docking : Tools like AutoDock Vina to model binding affinities with enzymes (e.g., cyclooxygenase-2).
  • MD Simulations : GROMACS for studying stability in protein-ligand complexes over nanosecond timescales .

Q. How can researchers evaluate its potential in material science applications?

  • Polymer Compatibility : Blend with polyurethane or epoxy resins and test UV stability via accelerated weathering (e.g., QUV testing). The phenylsulfonyl group may enhance UV absorption .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) to determine glass transition temperatures (Tg) in polymer matrices .

Methodological Considerations

  • Data Reproducibility : Document solvent batch effects (e.g., trace water in dioxane impacting hydrazine reactions) .
  • Safety Protocols : Handle sulfonyl chlorides and hydrazine hydrate in fume hoods due to toxicity .

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